molecular formula C20H18N2O3 B7498091 N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide

Cat. No. B7498091
M. Wt: 334.4 g/mol
InChI Key: YPBLYGBRPFBFIQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPPA is a small molecule that has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.

Scientific Research Applications

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is not fully understood, but it is believed to act on multiple targets in the cell. N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation and cancer cell growth. N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to exhibit anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases. N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is its potential as a multi-targeted therapeutic agent. N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to exhibit activity against multiple targets involved in inflammation, cancer, and neurodegeneration. However, one of the limitations of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide.

Future Directions

There are several future directions for research on N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide. One area of research is the development of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the potential applications of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide in the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of the mechanism of action of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide and its targets in the cell could provide insights into the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-pyridinecarboxylic acid, followed by the addition of benzylamine and sodium hydride. The resulting product is then purified using column chromatography to obtain pure N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide. This method has been optimized to produce high yields of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide with excellent purity.

properties

IUPAC Name

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(22-14-16-6-2-1-3-7-16)15-24-17-9-11-18(12-10-17)25-20-8-4-5-13-21-20/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBLYGBRPFBFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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